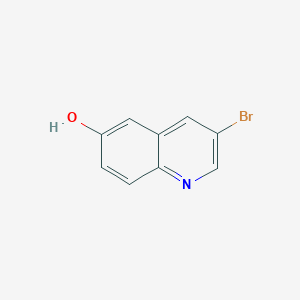![molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127254-10-8](/img/structure/B174157.png)
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the quinoline core could be synthesized using the Skraup or Doebner-Miller reactions, while the spirocyclic structure could be formed using a spirocyclization reaction. The fluorocyclopropyl group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the quinoline core could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Treatment of Acute Bacterial Infections
Specific Scientific Field
Medical Microbiology and Pharmacology
Summary of the Application
Sitafloxacin has been used in the treatment of acute bacterial infections. It has been evaluated in randomized controlled trials (RCTs) for its efficacy and safety.
Methods of Application
RCTs were conducted where patients with acute bacterial infections were treated with Sitafloxacin. The outcomes were clinical and microbiological responses and the risk of adverse events.
Results or Outcomes
The clinical response rate of Sitafloxacin in the treatment of acute bacterial infections was 94.6%, which was noninferior to that of the comparator (92.5%). The microbiological response of Sitafloxacin was 82.0%, which was noninferior to that of the comparator (77.8%). The risk of treatment-emergent adverse event (TEAE), drug-related TEAE, and all-cause mortality were similar between Sitafloxacin and the comparators .
Treatment of Neisseria gonorrhoeae Infections
Summary of the Application
Sitafloxacin has shown high in vitro activity against drug-resistant N. gonorrhoeae. However, data on its effectiveness in clinical isolates remains limited.
Methods of Application
In vitro studies were conducted on N. gonorrhoeae isolates from hospitals in Shanghai, China. Antimicrobial susceptibility testing was performed to determine the minimum inhibitory concentrations (MICs) of Sitafloxacin.
Results or Outcomes
Sitafloxacin demonstrated high in vitro activity against isolates resistant to either ceftriaxone, azithromycin, or both. The MIC 50 and MIC 90 for Sitafloxacin were 0.125 mg/L and 0.5 mg/L, respectively, which are 32 and 16 times lower than those for ciprofloxacin (4 mg/L and 8 mg/L, respectively) .
Third-Line Helicobacter pylori Eradication Treatment
Specific Scientific Field
Gastroenterology and Pharmacology
Summary of the Application
Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment.
Methods of Application
Systematic reviews were conducted to summarize current reports with Sitafloxacin-based therapy as a third-line treatment.
Results or Outcomes
The results of these systematic reviews are not provided in the source .
Treatment of Multidrug-Resistant Bacteria in Urinary Tract Infections
Specific Scientific Field
Pharmacology and Urology
Summary of the Application
Sitafloxacin has shown effectiveness against multidrug-resistant (MDR) bacteria in urinary tract infections (UTIs). It is considered a potential therapeutic agent for the treatment of UTIs caused by MDR isolates.
Methods of Application
A 24-hour in vitro model was established that simulated the healthy subjects’ urodynamics of sitafloxacin fumarate injection. The drug efficacy was quantified by the change in log colony counts within 24 hours.
Results or Outcomes
The MICs of sitafloxacin were significantly lower than that of levofloxacin. The infusion of sitafloxacin fumarate 100 mg q24h was able to achieve a 90% probability of target attainment against bacteria with MIC of 8 mg/L for the common complicated urinary tract infections .
Treatment of Gram-Negative Bacteria
Summary of the Application
Sitafloxacin has shown potent activity against Gram-negative bacteria, including Escherichia coli, Hemophilus influenzae, Moraxella catarrhalis, Enterobacteriaceae, and Pseudomonas aeruginosa, and anaerobic bacteria.
Methods of Application
In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against these bacteria.
Results or Outcomes
Sitafloxacin showed more potent activity against these Gram-negative bacteria compared to other fluoroquinolones such as garenoxacin, moxifloxacin, and levofloxacin .
Treatment of Mycoplasma genitalium Infections
Summary of the Application
Sitafloxacin is reportedly more effective than moxifloxacin against a parC strain with G248T (S83I) mutations.
Methods of Application
In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against Mycoplasma genitalium strains harbouring the G248T (S83I) mutation in parC and WT gyrA.
Results or Outcomes
Sitafloxacin is reportedly more effective than moxifloxacin against a parC strain with G248T (S83I) mutations .
Treatment of Carbapenem-Resistant Acinetobacter baumannii Complex
Summary of the Application
Sitafloxacin has shown effectiveness against carbapenem-resistant Acinetobacter baumannii complex. It is considered a potential therapeutic agent for the treatment of infections caused by this multidrug-resistant organism.
Methods of Application
In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against carbapenem-resistant Acinetobacter baumannii complex.
Results or Outcomes
Sitafloxacin had a significantly lower minimum inhibitory concentration (MIC) in comparison with ciprofloxacin and levofloxacin, and the rate of resistance to sitafloxacin was significantly lower than that to ciprofloxacin and levofloxacin .
Treatment of Complicated Urinary Tract Infections
Summary of the Application
Sitafloxacin is one of the newer generation fluoroquinolones with highly active against multidrug-resistant (MDR) bacteria. It is considered a potential therapeutic agent for the treatment of complicated urinary tract infections (UTIs) caused by MDR isolates.
Results or Outcomes
The MICs of sitafloxacin were all significantly lower than that of levofloxacin. The infusion of sitafloxacin fumarate 100 mg q24h was able to achieve 90% probability of target attainment against bacteria with MIC of 8 mg/L for the common complicated urinary tract infections .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHTWSYAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

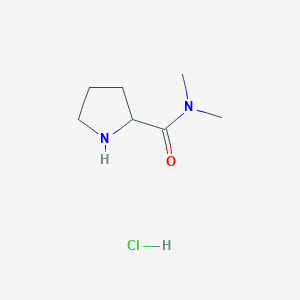
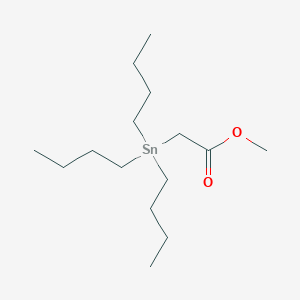
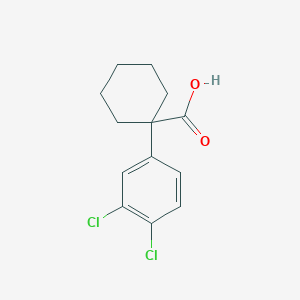
![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)
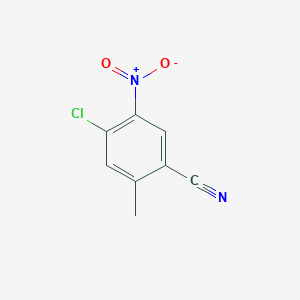
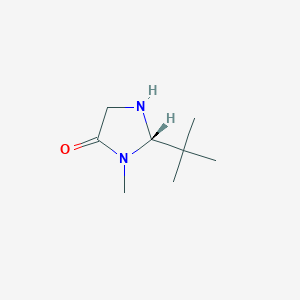
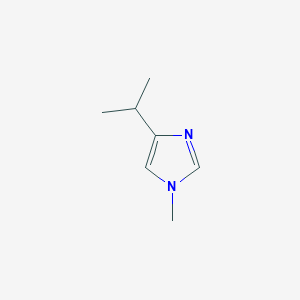
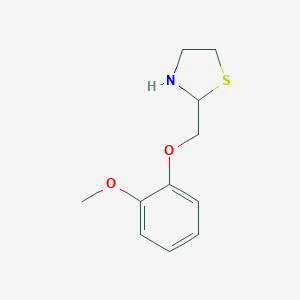
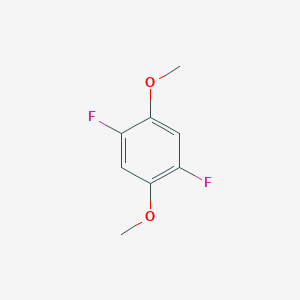
![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)
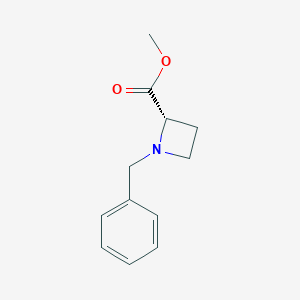
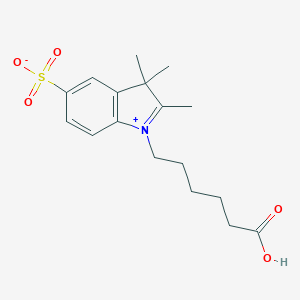
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
